molecular formula C25H25ClN4 B11228225 7-(4-chlorophenyl)-N-cycloheptyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

7-(4-chlorophenyl)-N-cycloheptyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B11228225
M. Wt: 416.9 g/mol
InChI Key: KGCXJLPLISCGNA-UHFFFAOYSA-N
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Description

7-(4-chlorophenyl)-N-cycloheptyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: is a compound with potential antitubercular activity. Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a global health challenge, and the need for new anti-TB drugs is critical . This compound belongs to the class of 7H-pyrrolo[2,3-d]pyrimidines, which have shown promising biological activity.

Preparation Methods

The synthetic route to this compound involves modifications at the C-4 position of the 7-deazapurine ring. While specific industrial production methods are not widely documented, researchers have synthesized derivatives with various aromatic, aryl, and alkyl substitutions . Further optimization and scale-up are necessary for industrial production.

Chemical Reactions Analysis

Reactions::

    Oxidation: Some derivatives undergo oxidation reactions.

    Substitution: Substituents at the C-4 position influence reactivity.

    Reduction: Reduction of specific functional groups may be possible.

Common Reagents and Conditions::

    Catalysts: Palladium or other transition metals.

    Solvents: Organic solvents (e.g., DMF, DMSO).

    Temperature: Typically at room temperature or under reflux.

Major Products:: The specific products depend on the substituents introduced. Notably, N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine exhibited potent antitubercular activity .

Scientific Research Applications

Chemistry::

    Drug Discovery: Investigating derivatives for TB treatment.

    Structure-Activity Relationships: Understanding substituent effects.

Biology and Medicine::

    Antitubercular Agent: Potential in TB therapy.

    Drug-Likeness: Favorable properties for drug development.

Industry::

    Lead Optimization: Developing derivatives with improved properties.

Mechanism of Action

The precise mechanism remains incompletely understood. the most potent derivative likely acts as a competitive inhibitor of protein kinases by binding to their ATP-binding sites. This prevents phosphate transfer to target proteins, inhibiting their activity .

Comparison with Similar Compounds

While detailed comparisons are scarce, this compound’s unique features include its 7H-pyrrolo[2,3-d]pyrimidine scaffold and specific substitutions. Similar compounds may include other pyrrolopyrimidines or related heterocycles .

Properties

Molecular Formula

C25H25ClN4

Molecular Weight

416.9 g/mol

IUPAC Name

7-(4-chlorophenyl)-N-cycloheptyl-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C25H25ClN4/c26-19-12-14-21(15-13-19)30-16-22(18-8-4-3-5-9-18)23-24(27-17-28-25(23)30)29-20-10-6-1-2-7-11-20/h3-5,8-9,12-17,20H,1-2,6-7,10-11H2,(H,27,28,29)

InChI Key

KGCXJLPLISCGNA-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC2=C3C(=CN(C3=NC=N2)C4=CC=C(C=C4)Cl)C5=CC=CC=C5

Origin of Product

United States

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